3-(Pyridin-2-yl)butanoic acid

説明

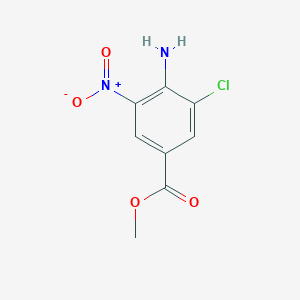

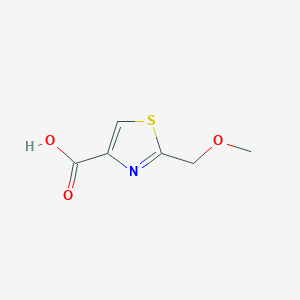

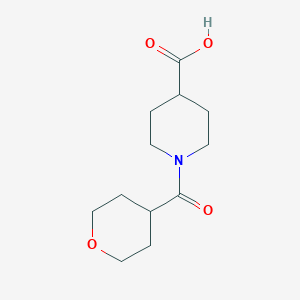

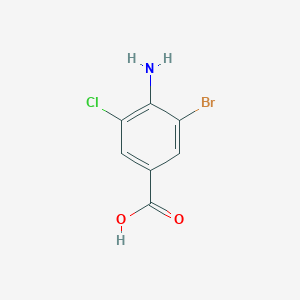

3-(Pyridin-2-yl)butanoic acid is a member of pyridines . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 4-pyridin-3-ylbutanoic acid .

Synthesis Analysis

The synthetic routes for the preparation of this compound are based on the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate .Molecular Structure Analysis

The molecular structure of this compound was determined using single-crystal X-ray diffraction technique . The whole molecule is planar with the root mean square deviation (r.m.s.d.) of all the non-hydrogen atoms being 0.041 (2) Å .Chemical Reactions Analysis

In the reaction of a γ-amino acid and glucose (Maillard reaction), γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid was isolated in low yield . This indicates that this compound can participate in Maillard reactions.Physical And Chemical Properties Analysis

The computed properties of this compound include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . Its Topological Polar Surface Area is 50.2 Ų .科学的研究の応用

1. Pharmaceutical Research

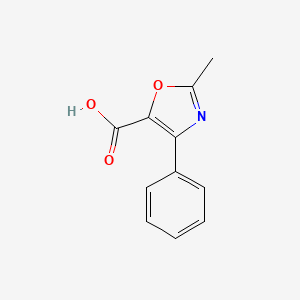

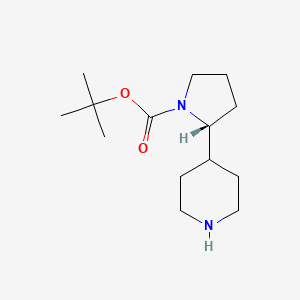

3-(Pyridin-2-yl)butanoic acid derivatives have been explored for their potential in treating idiopathic pulmonary fibrosis. For instance, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a nonpeptidic αvβ6 integrin inhibitor, shows promise in this area. The compound demonstrated high affinity and selectivity for the αvβ6 integrin, indicating its potential as a therapeutic agent in clinical investigations for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).

2. Material Science and Nanotechnology

The compound has been utilized in the assembly of polymeric-based ternary europium (III) complexes for optical sensing structures. Specifically, the lanthanide coordination in these complexes can create functional films with ultrafine fibers that exhibit strong luminescent signal transduction. This application is particularly relevant in the development of novel optical sensors (Li et al., 2019).

3. Chemistry and Catalysis

In the field of chemistry, this acid derivative plays a role in the degradation mechanism of pyridine in drinking water. Research indicates that the degradation of pyridine, through a dielectric barrier discharge system, involves the oxidation of pyridine derivatives, with this compound being one of the intermediate products. This study offers insights into the treatment of nitrogen heterocyclic compounds in water purification processes (Li et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

3-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQDIIZOQIDPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)